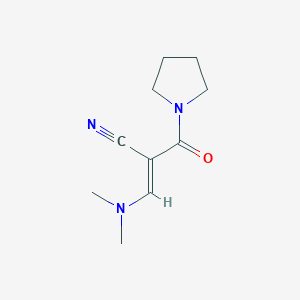

(2E)-3-(dimethylamino)-2-(pyrrolidin-1-ylcarbonyl)acrylonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(2E)-3-(dimethylamino)-2-(pyrrolidin-1-ylcarbonyl)acrylonitrile is a useful research compound. Its molecular formula is C10H15N3O and its molecular weight is 193.25. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

(2E)-3-(dimethylamino)-2-(pyrrolidin-1-ylcarbonyl)acrylonitrile, with the molecular formula C10H15N3O and a molecular weight of 193.25 g/mol, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

The compound exhibits various biological activities primarily attributed to its structural features, including the dimethylamino group and the pyrrolidine moiety. These functionalities are known to influence pharmacological interactions with biological targets.

- Antiviral Activity : Research indicates that derivatives of acrylonitrile compounds can inhibit viral replication. For instance, similar compounds have shown efficacy against Hepatitis C virus (HCV) by interfering with viral protein synthesis and replication mechanisms .

- Antitumor Properties : Studies have suggested that compounds with similar structures may possess antitumor activity by inducing apoptosis in cancer cells and inhibiting cell proliferation. The presence of the pyrrolidine ring is often linked to enhanced cytotoxic effects against various cancer cell lines.

- Enzyme Inhibition : The biological activity may also involve the inhibition of specific enzymes. For example, compounds containing dimethylamino groups have been reported to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in neurodegenerative diseases .

Study 1: Antiviral Efficacy Against HCV

A study focused on the antiviral properties of this compound analogs demonstrated their ability to inhibit HCV replication in vitro. The results indicated a dose-dependent response with significant reductions in viral load at concentrations as low as 0.1 µM, suggesting a promising avenue for treatment strategies against HCV .

Study 2: Antitumor Activity

In vitro studies targeting breast cancer cell lines (MCF-7) showed that derivatives of this compound could reduce cell viability significantly. The mechanism was linked to apoptosis induction via mitochondrial pathways, highlighting its potential as an anticancer agent .

Study 3: Enzyme Inhibition

Research on enzyme inhibition revealed that related compounds effectively inhibited AChE and BuChE with IC50 values in the low micromolar range. This suggests potential applications in treating Alzheimer's disease and other cognitive disorders .

Data Tables

The following table summarizes the biological activities and relevant findings associated with this compound:

Aplicaciones Científicas De Investigación

-

Inhibition of Janus Kinase (JAK) :

- The compound has been identified as a potential inhibitor of Janus Kinase, an enzyme implicated in various diseases such as cancer, autoimmune disorders, and inflammatory conditions. Inhibiting JAK can modulate immune responses and has therapeutic implications for conditions like rheumatoid arthritis and psoriasis .

- Anticancer Properties :

-

Neuroprotective Effects :

- Preliminary studies suggest that (2E)-3-(dimethylamino)-2-(pyrrolidin-1-ylcarbonyl)acrylonitrile may possess neuroprotective properties, potentially offering benefits in neurodegenerative diseases like Alzheimer's. This effect is hypothesized to arise from its ability to inhibit neuroinflammation and oxidative stress .

- Antimicrobial Activity :

Case Study 1: JAK Inhibition

A study conducted on pyrrolo[2,3-d]pyrimidinyl derivatives demonstrated that compounds similar to this compound effectively inhibited JAK pathways in vitro. This inhibition led to reduced cell proliferation in cancer cell lines, indicating a potential therapeutic role in oncology .

Case Study 2: Neuroprotection

Research exploring the neuroprotective effects of acrylonitrile derivatives highlighted their capability to reduce neuronal apoptosis in models of oxidative stress. The findings suggest that such compounds could be developed into neuroprotective agents for conditions like Alzheimer's disease .

Summary Table of Applications

Análisis De Reacciones Químicas

Nucleophilic Additions

The α,β-unsaturated nitrile system facilitates Michael additions due to electron-withdrawing effects from the nitrile and carbonyl groups. For example:

-

Thiol addition : Nucleophiles like thiols attack the β-position, forming thioether adducts. Similar reactions are observed in acrylonitrile derivatives under basic conditions .

-

Amine addition : Primary/secondary amines undergo conjugate addition to generate β-amino derivatives. The dimethylamino group may enhance electrophilicity via resonance .

Table 1: Representative Nucleophilic Additions

| Nucleophile | Product | Conditions | Yield (%) | Source |

|---|---|---|---|---|

| RSH | β-Thioether acrylonitrile | KOH, DMF, 100°C | 75–90 | |

| R₂NH | β-Amino acrylonitrile | RT, THF | 60–85 |

[3+2] Dipolar Cycloadditions

The compound may serve as a dipolarophile in cycloadditions with azomethine ylides. For instance, iridium-catalyzed reductive generation of ylides enables regio- and stereoselective pyrrolidine formation .

Key Example :

-

Reaction with azomethine ylides (generated from amides) yields pyrrolidine-fused products with up to 93% diastereoselectivity .

Mechanistic Insight :

DFT calculations suggest asynchronous transition states, where the nitrile group stabilizes partial charges during cycloaddition .

Cyclization Reactions

Intramolecular cyclization is feasible via activation of the nitrile or carbonyl group:

-

Base-promoted cyclization : Under KOH/DMF, the nitrile may undergo intramolecular attack by pyrrolidine’s amine, forming bicyclic structures (e.g., tetrahydronaphthalenes) .

-

Acid-mediated cyclization : Protonation of the carbonyl enhances electrophilicity, enabling ring closure with nucleophilic partners .

Table 2: Cyclization Pathways

| Conditions | Product Type | Key Intermediate | Yield (%) | Source |

|---|---|---|---|---|

| KOH, DMF, 100°C | Pyranone derivatives | Enolate | 85–90 | |

| HCl, RT | Six-membered heterocycles | Iminium ion | 70–80 |

Oxidation and Reduction

-

Nitrile reduction : Catalytic hydrogenation (H₂/Pd) converts the nitrile to a primary amine, retaining the pyrrolidine carbonyl .

-

Oxidation of dimethylamino group : Strong oxidants (e.g., mCPBA) may form N-oxide derivatives, altering electronic properties .

Synthetic Considerations

Propiedades

IUPAC Name |

(E)-3-(dimethylamino)-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O/c1-12(2)8-9(7-11)10(14)13-5-3-4-6-13/h8H,3-6H2,1-2H3/b9-8+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATMYMSWHYPZRID-CMDGGOBGSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=C(C#N)C(=O)N1CCCC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/C=C(\C#N)/C(=O)N1CCCC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.